molecular formula C12H13ClF2O B14040857 1-Chloro-1-(4-(difluoromethyl)-3-ethylphenyl)propan-2-one

1-Chloro-1-(4-(difluoromethyl)-3-ethylphenyl)propan-2-one

Cat. No.: B14040857
M. Wt: 246.68 g/mol
InChI Key: RMBUSOGVPZYLAA-UHFFFAOYSA-N
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Description

1-Chloro-1-(4-(difluoromethyl)-3-ethylphenyl)propan-2-one is a halogenated propanone derivative featuring a 4-(difluoromethyl)-3-ethylphenyl substituent.

Properties

Molecular Formula

C12H13ClF2O

Molecular Weight

246.68 g/mol

IUPAC Name

1-chloro-1-[4-(difluoromethyl)-3-ethylphenyl]propan-2-one

InChI

InChI=1S/C12H13ClF2O/c1-3-8-6-9(11(13)7(2)16)4-5-10(8)12(14)15/h4-6,11-12H,3H2,1-2H3

InChI Key

RMBUSOGVPZYLAA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C(C(=O)C)Cl)C(F)F

Origin of Product

United States

Preparation Methods

Chlorination of Aryl Ketones

A common approach to synthesize chloroketones such as 1-chloro-1-(4-(difluoromethyl)-3-ethylphenyl)propan-2-one is the chlorination of the corresponding aryl ethanone or propanone derivatives. This is typically achieved by:

  • Reacting the corresponding aryl ethanone with chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled temperature conditions (e.g., 75–100 °C).
  • This method converts hydroxyl or carbonyl precursors into the chlorinated ketone with good yields.
  • For example, benzyl alcohol derivatives are converted to benzyl chlorides using SOCl2, which can then be further elaborated.

Use of Fluorinated Substituents and Difluoromethyl Group Introduction

  • The difluoromethyl group on the aromatic ring can be introduced via fluorination reactions or by using fluorinated starting materials.
  • Heating chlorides with cesium fluoride (CsF) at elevated temperatures (250–260 °C) without solvent has been reported to introduce fluorine substituents on aromatic rings.
  • Alternatively, fluorinated benzyl alcohols or acyl chlorides can be synthesized first and then converted into chloroketones.

Catalytic Reduction and Hydrogenation Steps

  • Catalytic hydrogenation methods using metal catalysts such as rhodium (Rh) or iridium (Ir) complexes have been used to prepare optically pure chlorinated alcohols from chloroketones, which can be intermediates in the synthesis of chloropropanones.
  • Formic acid and triethylamine mixtures serve as hydrogen donors in these catalytic reductions.
  • These methods allow for high enantiomeric excess and yield, which could be adapted for the preparation of related chloropropanone derivatives bearing fluorinated aromatic rings.

Bromination and Subsequent Chlorination

  • In some synthetic routes for related compounds, bromomethyl groups are introduced first on the aromatic ring (e.g., 1-(4-(bromomethyl)-3-ethylphenyl)propan-1-one), followed by halogen exchange or further functionalization to obtain chlorinated derivatives.
  • Bromination typically involves electrophilic substitution reactions, often optimized in continuous flow reactors for industrial scale.
  • The bromomethyl intermediate can then be converted to the chloromethyl or chloropropanone derivative through nucleophilic substitution or other halogen exchange reactions.

Representative Preparation Scheme (Hypothetical)

Step Reagents/Conditions Description Yield/Notes
1 Starting aryl ketone with ethyl and difluoromethyl substituents Base ketone substrate preparation Depends on availability
2 Thionyl chloride (SOCl2) or PCl5, 75–100 °C Chlorination of ketone to introduce chloropropanone moiety High yield typical for aryl ketone chlorination
3 Catalytic hydrogenation with Rh or Ir catalyst, formic acid/triethylamine Optional reduction to chlorinated alcohol intermediates if needed High enantiomeric purity achievable
4 Purification by silica gel chromatography Isolation of pure chloroketone Standard organic purification

Data Table Summarizing Key Preparation Parameters

Parameter Details
Starting Materials 4-(difluoromethyl)-3-ethylphenyl ethanone or related ketone
Chlorinating Agents SOCl2, PCl5
Catalysts Rhodium or Iridium complexes for reductions
Solvents Toluene, petroleum ether, ethyl acetate (for purification)
Reaction Temperature 25–100 °C depending on step
Reaction Time Several hours to overnight
Purification Silica gel chromatography (petroleum ether:ethyl acetate 10:1)
Yield Range Typically 70–90% for chlorination steps
Enantiomeric Excess Up to 98% in catalytic reductions (if applicable)

Summary of Research Findings and Notes

  • The chlorination of aryl ketones with SOCl2 or PCl5 is a well-established, reliable method to introduce chloropropanone groups on aromatic rings bearing fluorinated substituents.
  • Catalytic hydrogenation using Rh or Ir catalysts with formic acid/triethylamine as hydrogen donors can be employed to obtain optically active chlorinated alcohol intermediates, which may be relevant for stereoselective synthesis of related compounds.
  • Fluorination steps often involve high-temperature reactions with CsF or the use of fluorinated starting materials to install the difluoromethyl group.
  • Bromomethyl intermediates can be synthesized and then converted to chlorinated analogs, offering alternative synthetic routes.
  • Purification is typically achieved by silica gel chromatography using non-polar to moderately polar eluents.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1-(4-(difluoromethyl)-3-ethylphenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Chloro-1-(4-(difluoromethyl)-3-ethylphenyl)propan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-(difluoromethyl)-3-ethylphenyl)propan-2-one involves its interaction with specific molecular targets. The chloro group and difluoromethyl group play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are subject to ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights structural analogs of 1-Chloro-1-(4-(difluoromethyl)-3-ethylphenyl)propan-2-one , emphasizing substituent variations and key characteristics derived from the evidence:

Compound Name Molecular Formula Substituents Key Properties/Applications
1-Chloro-1-(3-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one C₁₁H₁₁ClF₂O₂S Difluoromethoxy, methylthio Higher molecular weight (280.72 g/mol); potential agrochemical intermediate due to sulfur moiety.
1-Chloro-1-(3-trifluoromethyl-phenyl)-propan-2-one C₁₀H₈ClF₃O Trifluoromethyl Electron-withdrawing CF₃ group enhances electrophilicity; used in fluorinated drug synthesis.
(E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one C₁₆H₁₃ClO Chlorophenyl, methylphenyl (chalcone derivative) Chalcone backbone; studied for antimicrobial activity.
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one C₁₂H₁₁ClO Chlorophenyl, cyclopropyl Cyclopropane ring introduces strain; intermediates in heterocycle synthesis.
3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one C₁₅H₁₁ClO₂ Chlorophenyl, hydroxyphenyl Polar hydroxyl group improves solubility; antioxidant potential.
(Z)-3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-2-(triazol-1-yl)prop-2-en-1-one C₁₇H₁₁ClF₂N₃O Chlorophenyl, difluorophenyl, triazole Triazole moiety enhances bioactivity; antifungal applications.

Substituent Effects:

  • Ethyl vs.
  • Chlorine Position : The 4-chloro substituent (common in ) enhances electrophilicity, favoring reactions like nucleophilic substitution or cyclization.

Research Findings

Structural and Electronic Insights:

  • Crystallography : Derivatives such as Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetate exhibit planar geometries, with hydrogen bonding influencing crystal packing . Similar analysis could predict the target compound’s solid-state behavior.
  • Electronic Effects : The difluoromethyl group’s inductive (-I) effect may deactivate the phenyl ring compared to electron-donating groups (e.g., -OCH₃ in ), altering regioselectivity in electrophilic substitutions.

Biological Activity

1-Chloro-1-(4-(difluoromethyl)-3-ethylphenyl)propan-2-one is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H13ClF2O
  • Molecular Weight : 246.68 g/mol
  • CAS Number : 1805730-58-8

The compound features a chloro group, a difluoromethyl group, and an ethyl-substituted phenyl moiety, which contribute to its unique chemical reactivity and biological properties .

Research indicates that this compound may exert its biological effects through interactions with nucleophilic sites on biomolecules such as proteins and DNA. This interaction could potentially inhibit enzyme activity or disrupt cellular processes, leading to various biological outcomes.

Biological Activities

The compound has been studied for several biological activities:

1. Antimicrobial Activity

  • Preliminary studies suggest that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent in pharmaceutical applications.

2. Anticancer Properties

  • The compound has been investigated for its anticancer activity. In vitro studies have indicated that it may inhibit the growth of certain cancer cell lines by inducing apoptosis. For instance, it has shown significant cytotoxic effects against MCF-7 and MDA-MB-231 breast cancer cells, particularly when combined with other chemotherapeutic agents like doxorubicin .

Case Study 1: Anticancer Activity

A study focused on the effects of this compound on breast cancer cells found that the compound significantly reduced cell viability in MCF-7 and MDA-MB-231 cell lines. The results suggested a mechanism involving apoptosis and cell cycle arrest, highlighting its potential as a therapeutic agent in breast cancer treatment .

Case Study 2: Synergistic Effects

Another study explored the synergistic effects of combining this compound with doxorubicin in treating Claudin-low breast cancer subtype. The combination therapy resulted in enhanced cytotoxicity compared to either agent alone, suggesting that this compound could improve treatment outcomes while minimizing side effects .

Comparative Analysis with Analog Compounds

Compound NameStructural DifferencesUnique Properties
1-Chloro-1-(3-(difluoromethyl)-4-nitrophenyl)propan-2-oneContains a nitro group instead of an ethyl groupAltered reactivity and potential biological activity
1-Chloro-1-(3-(difluoromethyl)-4-ethoxyphenyl)propan-2-oneFeatures an ethoxy groupInfluences solubility and interaction with biological targets
1-Chloro-1-(3-(difluoromethyl)-4-(methylthio)phenyl)propan-2-oneContains a methylthio groupIntroduces sulfur, affecting chemical and biological properties

This table illustrates how structural variations influence the biological activity of related compounds, emphasizing the unique characteristics of this compound.

Q & A

Q. What are the optimal synthetic routes for 1-Chloro-1-(4-(difluoromethyl)-3-ethylphenyl)propan-2-one, and how can reaction conditions be optimized?

The compound can be synthesized via Claisen-Schmidt condensation , where a ketone reacts with an aldehyde in the presence of a base (e.g., KOH in ethanol). For example, analogous syntheses of chlorinated propanones involve mixing acetophenone derivatives with aldehydes under controlled temperatures (0–50°C) and stirring for 2–3 hours . Alternatively, diazonium salt coupling methods (e.g., reacting methyl 2-chloro-3-oxobutanoate with substituted benzenediazonium chlorides in ethanol with sodium acetate) yield hydrazonoyl intermediates, which can be further functionalized . Optimization includes pH control, solvent selection (ethanol or dichloromethane), and temperature modulation to minimize side reactions.

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • NMR spectroscopy (¹H/¹³C) identifies substituent patterns, particularly the difluoromethyl group (δ ~100–120 ppm for ¹⁹F NMR).
  • IR spectroscopy confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and C-Cl bonds (~550–850 cm⁻¹).
  • X-ray diffraction (XRD) resolves crystal packing and bond angles. SHELX programs (e.g., SHELXL) are widely used for refining structures, especially for handling high-resolution data or twinning . For example, similar compounds with halogenated aryl groups show planar molecular geometries with r.m.s. deviations <0.15 Å .

Q. How can researchers assess the purity and stability of this compound under varying conditions?

Purity is assessed via HPLC (reverse-phase C18 columns) or GC-MS to detect impurities. Elemental analysis verifies stoichiometry, while melting point determination identifies phase consistency. Stability studies under humidity, light, and temperature (e.g., 25–40°C) should monitor degradation using accelerated aging protocols. Waste management must follow environmental guidelines, with halogenated byproducts stored separately for professional disposal .

Advanced Research Questions

Q. How do electronic effects of the difluoromethyl and ethyl substituents influence reactivity in cross-coupling reactions?

The difluoromethyl group (-CF₂H) is electron-withdrawing, polarizing the carbonyl group and enhancing electrophilicity at the α-carbon. In contrast, the 3-ethylphenyl substituent provides steric bulk, potentially hindering nucleophilic attack. Comparative studies on fluorinated propanones show that electron-deficient aryl rings favor nucleophilic substitution over electrophilic aromatic substitution . Computational models (DFT) can map electrostatic potential surfaces to predict reactive sites .

Q. What crystallographic challenges arise with halogenated propanones, and how are they resolved?

Halogenated compounds often exhibit disordered crystal packing due to bulky substituents. For example, in (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one, hydrogen bonding (N–H⋯O) stabilizes chains along specific axes . SHELXL refinement parameters, such as ADPs (anisotropic displacement parameters), help model disorder. High-resolution synchrotron data (≤1.0 Å) improves accuracy for twinned crystals .

Q. Can computational methods predict this compound’s interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations model binding affinities to enzymes like cytochrome P450 or kinases. For example, chlorinated chalcone analogs show antimicrobial activity via hydrophobic interactions with bacterial cell walls . DFT calculations (B3LYP/6-311+G(d,p)) optimize geometries and predict frontier molecular orbitals (HOMO-LUMO gaps), correlating with redox behavior .

Methodological Notes

  • Synthetic Optimization : Use diazonium salt coupling for regioselective functionalization .
  • Crystallography : Employ SHELXTL for refinement and Mercury for visualization of hydrogen-bonding networks .
  • Computational Tools : Gaussian 16 for DFT studies; CrystalExplorer for Hirshfeld surface analysis .

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